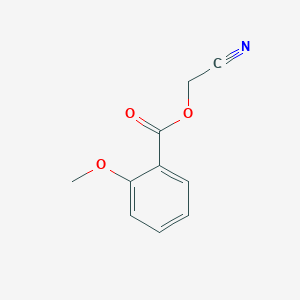

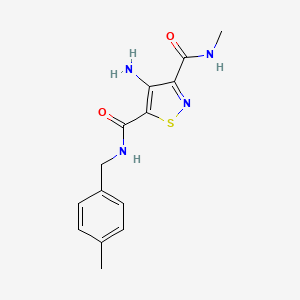

![molecular formula C17H20IN3 B2586406 Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide CAS No. 365213-50-9](/img/structure/B2586406.png)

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide is a chemical compound with the CAS Number: 365213-50-9 . It has a molecular weight of 393.27 .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which includes Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis

The InChI Code for Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide is 1S/C17H20N3.HI/c1-20(2,3)13-15-17(14-9-5-4-6-10-14)18-16-11-7-8-12-19(15)16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines, including Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide, involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide has a molecular weight of 393.27 . More detailed physical and chemical properties are not provided in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis of Alkane-1,2-diones

This compound is utilized in a one-pot synthesis method to create alkane-1,2-diones, which are valuable in various chemical syntheses . The process involves gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition and oxygenation steps.

Biological Activity Spectrum

Imidazo[1,2-a]pyridine derivatives, such as Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide, have a broad spectrum of biological activities. They are explored for their antibacterial, antifungal, antiviral, and anti-inflammatory properties .

Cancer Treatment Research

These derivatives are also being studied for their potential applications in cancer treatment. Their ability to interact with various biological pathways makes them promising candidates for therapeutic development .

Cardiovascular Disease Management

Research suggests that imidazo[1,2-a]pyridine compounds could be beneficial in managing cardiovascular diseases. Their chemical properties allow them to modulate heart-related functions and could lead to new treatments .

Alzheimer’s Disease Therapy

The compound’s derivatives are under investigation for their use in treating Alzheimer’s disease. Their potential to affect neurological pathways could pave the way for novel treatments .

Propiedades

IUPAC Name |

trimethyl-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]azanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N3.HI/c1-20(2,3)13-15-17(14-9-5-4-6-10-14)18-16-11-7-8-12-19(15)16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBAFWBYVFTIGL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586324.png)

![(4-chlorophenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2586332.png)

![6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586338.png)

![6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2586341.png)

![3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2586343.png)

![N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586346.png)